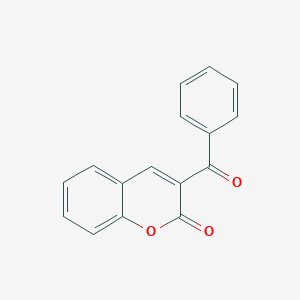

3-Benzoylcoumarin

Description

Properties

IUPAC Name |

3-benzoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMPRKJYKSRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075144 | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-74-8 | |

| Record name | 3-Benzoyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZOYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3-Benzoylcoumarin: Structure, Properties, and Applications

Introduction

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have garnered significant attention in medicinal chemistry and materials science.[1] Their unique structural scaffold imparts a diverse range of biological activities and intriguing photophysical properties.[2][3] Among the vast array of synthetic coumarin derivatives, 3-Benzoylcoumarin stands out as a key building block and a molecule of considerable interest for its potential applications in drug discovery and as a functional material. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 3-Benzoylcoumarin, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

3-Benzoylcoumarin is characterized by a coumarin core substituted with a benzoyl group at the 3-position. This substitution significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological interactions.

Chemical Structure:

-

IUPAC Name: 3-benzoylchromen-2-one[4]

-

Molecular Formula: C₁₆H₁₀O₃[4]

-

Molecular Weight: 250.25 g/mol [4]

-

CAS Number: 1846-74-8[4]

Physicochemical and Spectroscopic Data:

The following table summarizes the key physicochemical and spectroscopic data for 3-Benzoylcoumarin, crucial for its identification, purification, and application in various experimental settings.

| Property | Value | Reference |

| Physical State | Colorless to white crystalline solid | [3] |

| Melting Point | 141-142 °C (experimental) | |

| Solubility | Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; limited solubility in water. | [5][6] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.80 (m, 9H, Ar-H), 8.15 (s, 1H, H-4) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 116.8, 118.9, 125.0, 128.6, 129.2, 130.1, 131.9, 133.5, 134.2, 136.5, 145.8, 155.2, 159.8 (C=O, lactone), 192.5 (C=O, benzoyl) | |

| Infrared (IR, KBr) | ν (cm⁻¹): ~1720 (C=O, lactone), ~1660 (C=O, benzoyl), ~1600, 1580 (C=C, aromatic) | |

| Mass Spectrum (EI) | m/z (%): 250 (M⁺, 100), 222, 194, 165, 105, 77 |

Note: NMR and IR spectral data are predicted based on typical values for similar structures and should be confirmed with experimental data.

Synthesis of 3-Benzoylcoumarin: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 3-Benzoylcoumarin is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl benzoylacetate, with salicylaldehyde. The subsequent intramolecular cyclization (esterification) leads to the formation of the coumarin ring.

Reaction Scheme:

Salicylaldehyde + Ethyl Benzoylacetate → 3-Benzoylcoumarin

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 3-substituted coumarins.

Materials and Reagents:

-

Salicylaldehyde

-

Ethyl benzoylacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (10 mmol, 1.22 g) and ethyl benzoylacetate (10 mmol, 1.92 g) in 30 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 mL).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 3-Benzoylcoumarin should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 3-Benzoylcoumarin as a crystalline solid.

-

Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Piperidine as a Catalyst: Piperidine, a weak base, is used to deprotonate the active methylene group of ethyl benzoylacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of salicylaldehyde.

-

Ethanol as a Solvent: Ethanol is a suitable solvent for both the reactants and the catalyst, and its boiling point allows for the reaction to be carried out at a moderate temperature.

-

Recrystallization for Purification: Recrystallization is an effective method for purifying the solid product, as 3-Benzoylcoumarin has different solubility in hot and cold ethanol compared to the impurities.

Experimental Workflow Diagram:

Caption: Knoevenagel condensation workflow for 3-Benzoylcoumarin synthesis.

Applications in Drug Development and Research

The unique structural features of 3-Benzoylcoumarin make it a versatile scaffold for the development of novel therapeutic agents and research tools.

Anticancer Activity

Coumarin derivatives are well-documented for their wide range of anticancer activities.[7] They can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways that are often dysregulated in cancer.[8] While specific studies on 3-Benzoylcoumarin are limited, its structural similarity to other biologically active coumarins suggests its potential as an anticancer agent.

Mechanism of Action: A significant number of coumarin derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway .[9][10] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[11] Coumarin compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[12]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarin Derivatives:

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 3-Benzoylcoumarin.

Fluorescent Probe

The coumarin scaffold is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes for the detection of various analytes, including metal ions.[1][13] The fluorescence properties of coumarins can be tuned by modifying the substituents on the coumarin ring. The benzoyl group in 3-Benzoylcoumarin, with its electron-withdrawing nature and extended conjugation, can modulate the photophysical properties of the coumarin core.

While specific applications of 3-Benzoylcoumarin as a fluorescent probe are not widely reported, its structure suggests potential for the development of "turn-on" or "turn-off" fluorescent sensors.[14] The carbonyl groups of the benzoyl and lactone moieties could act as a chelating site for metal ions, leading to changes in the fluorescence emission upon binding.[1]

Photosensitizer in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively kill cancer cells.[15][16] Coumarin derivatives have been investigated as potential photosensitizers due to their ability to absorb light and generate ROS upon photoexcitation.[2][15]

The extended π-conjugated system of 3-Benzoylcoumarin is expected to facilitate the absorption of light in the UV-A or visible region. Upon light absorption, the molecule can be excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II PDT mechanism), or participate in electron transfer reactions to produce other ROS like superoxide anions and hydroxyl radicals (a Type I PDT mechanism).[17] These ROS can induce oxidative stress and trigger apoptosis or necrosis in tumor cells.[15]

Conclusion

3-Benzoylcoumarin is a synthetically accessible and versatile molecule with significant potential in drug discovery and materials science. Its well-defined chemical structure and tunable properties make it an attractive scaffold for the design of novel anticancer agents, fluorescent probes, and photosensitizers. The straightforward Knoevenagel condensation provides an efficient route to its synthesis, enabling further exploration of its biological and photophysical characteristics. Future research focused on elucidating the specific mechanisms of action of 3-Benzoylcoumarin and its derivatives will be crucial in realizing its full therapeutic and technological potential.

References

-

Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence, 2023. [Link]

-

Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. PubMed, 2024. [Link]

-

Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. PubMed, 2024. [Link]

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. National Center for Biotechnology Information, 2024. [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 2020. [Link]

-

Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. MDPI, 2021. [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI, 2024. [Link]

-

Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. ResearchGate, 2024. [Link]

-

Reactive Oxygen Species in Photodynamic Therapy: Mechanisms of Their Generation and Potentiation. ResearchGate, 2017. [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. National Center for Biotechnology Information, 2023. [Link]

-

Current Knowledge of Photodynamic Therapy. Biointerface Research in Applied Chemistry, 2024. [Link]

-

A metal-free coumarin-based fluorescent probe for the turn-on monitoring of carbon monoxide in an aqueous solution and living cells. Royal Society of Chemistry, 2020. [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI, 2022. [Link]

-

Solubility of drugs in ethanol and dmso. ResearchGate, 2021. [Link]

-

A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry, 2020. [Link]

-

Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles. Royal Society of Chemistry, 2022. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. National Center for Biotechnology Information, 2023. [Link]

-

Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. National Center for Biotechnology Information, 2016. [Link]

-

PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube, 2024. [Link]

-

Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. ResearchGate, 2020. [Link]

-

Fluorescent and lasing characteristics of coumarin molecules in DMSO. ResearchGate, 2008. [Link]

-

3-Benzoylcoumarin. PubChem. [Link]

-

Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Royal Society of Chemistry, 2015. [Link]

-

Coumarin. PubChem. [Link]

-

Dimethyl Sulfoxide. PubChem. [Link]

Sources

- 1. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Benzoylcoumarin | C16H10O3 | CID 15799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

3-Benzoylcoumarin (CAS: 1846-74-8): A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Coumarin Scaffold

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitously distributed in the plant kingdom and have long captured the attention of chemists and pharmacologists alike.[1] Their inherent structural features bestow upon them a remarkable versatility, enabling a broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this expansive family, 3-substituted coumarins represent a particularly compelling area of research, as modifications at this position can significantly modulate their therapeutic potential. This guide focuses on a specific and potent derivative: 3-Benzoylcoumarin (CAS No. 1846-74-8). By delving into its synthesis, chemical properties, and prospective applications, we aim to provide a technical framework for researchers seeking to harness the capabilities of this intriguing molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 3-Benzoylcoumarin is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1846-74-8 | [1] |

| Molecular Formula | C₁₆H₁₀O₃ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| IUPAC Name | 3-benzoylchromen-2-one | [1] |

| Melting Point | 138 °C | [4] |

Spectroscopic Data for Structural Elucidation:

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized 3-Benzoylcoumarin. The following data, sourced from public databases, provide a reference for characterization.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atoms within the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum identifies the functional groups present, with characteristic peaks for the carbonyl groups of the coumarin lactone and the benzoyl moiety.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Synthesis of 3-Benzoylcoumarin: A Step-by-Step Protocol

The synthesis of 3-aroylcoumarins can be achieved through several established organic reactions, with the Knoevenagel condensation being a prominent and efficient method.[5][6] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, in this case, a β-keto ester, catalyzed by a weak base.

Conceptual Workflow for Synthesis:

Caption: Knoevenagel condensation for 3-Benzoylcoumarin synthesis.

Detailed Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of 3-aroylcoumarins.[7][8]

Materials:

-

Salicylaldehyde

-

Ethyl benzoylacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of salicylaldehyde and ethyl benzoylacetate in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid. The crude 3-Benzoylcoumarin will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-Benzoylcoumarin.

-

Characterization: Confirm the identity and purity of the synthesized compound using melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the reference spectra.[1]

Potential Applications in Drug Discovery and Development

The coumarin scaffold is a privileged structure in medicinal chemistry, and the introduction of a benzoyl group at the 3-position is anticipated to confer unique biological activities.

Anticancer Potential:

Numerous coumarin derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3] While specific studies on 3-Benzoylcoumarin are not extensively reported, its structural similarity to other anticancer coumarins suggests it may exhibit similar properties.[9]

Hypothesized Mechanism of Action:

Caption: Potential anticancer mechanism of 3-Benzoylcoumarin.

Representative In Vitro Anticancer Assay Protocol (MTT Assay): [10][11]

This protocol provides a general framework for assessing the cytotoxic effects of 3-Benzoylcoumarin on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3-Benzoylcoumarin (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity:

Coumarin derivatives have also been investigated for their antibacterial and antifungal properties.[12][13] The benzoyl moiety in 3-Benzoylcoumarin may enhance its interaction with microbial targets.

Proposed Antibacterial Screening Workflow:

Caption: Workflow for antibacterial screening of 3-Benzoylcoumarin.

General Protocol for Antibacterial Screening (Broth Microdilution): [13]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Prepare a two-fold serial dilution of 3-Benzoylcoumarin in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours).

-

Observation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

Herbicidal Potential:

Interestingly, a patent has been filed for 3-benzoyl-4-hydroxycoumarin derivatives, highlighting their potential application as herbicides.[14] This suggests that the 3-benzoylcoumarin scaffold could be a starting point for the development of novel agrochemicals. Further research is warranted to explore the herbicidal activity of 3-Benzoylcoumarin and its analogues against various weed species.

Conclusion and Future Directions

3-Benzoylcoumarin is a synthetically accessible derivative of the versatile coumarin scaffold. Its chemical structure suggests a high potential for biological activity, particularly in the realms of anticancer and antimicrobial research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering a starting point for further investigation.

Future research should focus on:

-

Specific Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anticancer, antimicrobial, and other biological activities of 3-Benzoylcoumarin.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which 3-Benzoylcoumarin exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of 3-Benzoylcoumarin analogues to optimize their potency and selectivity.

-

Exploration of Agrochemical Applications: Investigating the herbicidal properties of 3-Benzoylcoumarin and related compounds.

By building upon the information presented here, the scientific community can further unlock the potential of 3-Benzoylcoumarin as a valuable tool in drug discovery and other fields of chemical and biological research.

References

-

PubChem. 3-Benzoylcoumarin. [Link]

-

ChEMBL. Antibacterial compounds predictor. [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. [Link]

-

Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]

-

Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. [Link]

- Google Patents.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

- Google Patents.

-

SOLID STATE SYNTHESIS OF SUBSTITUTED COUMARIN-3-CARBOXYLIC ACIDS VIA THE KNOEVENAGEL CONDENSATION UNDER MICROWAVE IRRADIATION. [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

-

In Vitro Cytotoxic Screening of Coumarins. [Link]

- Google Patents.

-

Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]

-

Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. [Link]

-

Screening Strategies to Identify New Antibiotics. [Link]

-

Novel therapeutic molecule - Patent TW-202430503-A. [Link]

-

3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. [Link]

-

Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]

-

PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES. [https://pharmacophorejournal.com/storage/models/article/joOhp90YyR89n8L5UeXh9gP5fX2hI1C3b4a24vJg7w1sO8x56sS9kIuL3C3i/preparation-and-in-vitro-anticancer-activity-evaluation-of-some-coumarin-derivatives.pdf]([Link] anticancer-activity-evaluation-of-some-coumarin-derivatives.pdf)

-

Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. [Link]

-

synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. [Link]

-

Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. [Link]

Sources

- 1. 3-Benzoylcoumarin | C16H10O3 | CID 15799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 4. echemi.com [echemi.com]

- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102146068A - 3-benzoyl-4-hydroxycoumarin derivatives and analogues thereof and application thereof in weeding aspect - Google Patents [patents.google.com]

Natural Sources of Coumarin Derivatives: A Comprehensive Guide to Discovery and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins represent a vast and structurally diverse class of benzopyrone secondary metabolites, widely distributed in the natural world.[1][2][3] First isolated from the tonka bean (Dipteryx odorata), over 1,300 coumarin derivatives have since been identified from plants, fungi, and bacteria.[1] This guide provides an in-depth exploration of the natural origins of coumarin derivatives, their biosynthetic pathways, and the methodologies essential for their extraction, isolation, and characterization. Designed for researchers and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights to facilitate the discovery and application of these pharmacologically significant compounds. The narrative delves into the causality behind experimental choices, offering a robust framework for navigating the complexities of natural product chemistry.

The Biosynthetic Engine: From Phenylpropanoids to Coumarins

The vast majority of natural coumarins originate from the phenylpropanoid pathway, a metabolic route fundamental to higher plants.[4][5][6] Understanding this pathway is critical for predicting the occurrence of coumarins in various taxa and for appreciating the influence of environmental stimuli on their production.

The biosynthesis begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts phenylalanine into various cinnamic acid derivatives.[7] The pivotal step leading to the coumarin scaffold is the ortho-hydroxylation of a cinnamic acid derivative, which facilitates the subsequent lactonization to form the characteristic benzopyrone ring. Umbelliferone, a simple coumarin, is a key intermediate in the biosynthesis of more complex derivatives like furanocoumarins and pyranocoumarins.[8][9]

The production of coumarins is not static; it is a dynamic process heavily regulated by both biotic and abiotic stressors.[4][5] Factors such as microbial infection, insect predation, UV radiation, and nutrient deficiency can significantly upregulate the expression of biosynthetic genes, leading to an accumulation of coumarins as a defense mechanism.[4][5] This stress-response relationship is a crucial consideration for researchers seeking to maximize yields from natural sources.

While plants are the most prolific source, microbial biosynthesis is also significant. A classic example is the formation of the anticoagulant dicoumarol. This bis-coumarin is not produced by the sweet clover plant (Melilotus spp.) itself, but rather through the metabolic action of fungi, such as Penicillium and Aspergillus species, on the plant's native coumarin content during spoilage.[10][11][12][13]

Caption: The Phenylpropanoid Pathway leading to simple and complex coumarins.

A Universe of Structures: Classification and Natural Distribution

Naturally occurring coumarins are categorized into several major classes based on their substitution patterns and the presence of additional fused rings.[14][15] This structural diversity underpins their wide range of biological activities.

| Coumarin Class | Core Structure | Key Examples | Primary Natural Sources |

| Simple Coumarins | Basic benzopyrone ring with hydroxyl, methoxy, or alkyl substituents. | Coumarin, Umbelliferone, Aesculetin, Scopoletin[16] | Dipteryx odorata (Tonka Bean), Cinnamomum cassia (Cassia Cinnamon), Melilotus spp. (Sweet Clover), Galium odoratum (Sweet Woodruff).[1][17] |

| Furanocoumarins | Coumarin fused with a furan ring (linear or angular). | Psoralen, Bergapten, Angelicin, Imperatorin[16] | Apiaceae: Pastinaca sativa (Parsnip), Heracleum mantegazzianum (Giant Hogweed), Ammi majus. Rutaceae: Citrus paradisi (Grapefruit), Citrus aurantiifolia (Lime).[18][19] |

| Pyranocoumarins | Coumarin fused with a pyran ring (linear or angular). | Decursin, Calanolides, Khellin, Visnadin | Apiaceae and Rutaceae families are the predominant sources.[8][20] |

| Bis-coumarins | Two coumarin units linked together. | Dicoumarol | Produced by fungal fermentation (Penicillium, Aspergillus) of coumarin in spoiled Melilotus spp. (Sweet Clover).[10][11] |

| Other Classes | Includes Phenylcoumarins, Dihydrofuranocoumarins, etc. | Neoflavones (4-phenylcoumarins) | Varies, found across numerous plant families. |

digraph "Coumarin Classification" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10];// Center Node Coumarins [label="Coumarin Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon];

// Main Classes Simple [label="Simple Coumarins", fillcolor="#F1F3F4", fontcolor="#202124"]; Furan [label="Furanocoumarins", fillcolor="#FBBC05", fontcolor="#202124"]; Pyran [label="Pyranocoumarins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bis [label="Bis-coumarins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Classes", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-classes LinearF [label="Linear", fillcolor="#FEF7E0", fontcolor="#202124"]; AngularF [label="Angular", fillcolor="#FEF7E0", fontcolor="#202124"]; LinearP [label="Linear", fillcolor="#E6F4EA", fontcolor="#202124"]; AngularP [label="Angular", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Coumarins -> Simple; Coumarins -> Furan; Coumarins -> Pyran; Coumarins -> Bis; Coumarins -> Other;

Furan -> LinearF; Furan -> AngularF; Pyran -> LinearP; Pyran -> AngularP; }

Caption: Hierarchical classification of major natural coumarin derivatives.

From Source to Substance: Extraction, Isolation, and Characterization

The successful isolation of coumarin derivatives from their natural matrix is a multi-step process that hinges on a sound understanding of their physicochemical properties. The choice of methodology is not arbitrary; it is dictated by the polarity of the target compounds and the complexity of the source material.

Causality in Experimental Design

-

Solvent Selection: The principle of "like dissolves like" is paramount. A sequential extraction protocol, starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol), allows for the crude fractionation of compounds. Coumarins, being moderately polar, are typically enriched in the ethyl acetate and methanol fractions. This systematic approach minimizes interference from highly non-polar or highly polar contaminants, simplifying downstream purification.

-

Chromatographic Strategy: Crude extracts are complex mixtures. Column chromatography is the workhorse technique for separating these mixtures into simpler fractions and ultimately, pure compounds. The choice of stationary phase (e.g., silica gel for normal-phase, C18 for reverse-phase) and mobile phase (solvent system) is tailored to the polarity of the target coumarins to achieve differential retention and, therefore, separation.

Experimental Protocol: General Extraction and Isolation Workflow

This protocol provides a representative workflow for the isolation of coumarins from a dried plant matrix (e.g., Melilotus officinalis).

Step 1: Sample Preparation

-

Obtain high-quality, dried plant material (e.g., aerial parts).

-

Grind the material to a fine powder (e.g., using a Wiley mill) to increase the surface area for efficient solvent penetration.

Step 2: Sequential Solvent Extraction

-

Pack the powdered material into a Soxhlet apparatus or perform maceration in an Erlenmeyer flask.

-

Extract sequentially with solvents of increasing polarity. For each solvent:

-

Add the solvent to the plant material (e.g., 1:10 w/v ratio).

-

Extract for 12-24 hours at room temperature (maceration) or for 6-8 hours in the Soxhlet extractor.

-

Filter the extract and collect the filtrate.

-

Repeat the extraction on the plant residue 2-3 times to ensure exhaustive extraction.

-

-

Combine the filtrates for each solvent.

-

Concentrate each extract in vacuo using a rotary evaporator to yield the crude hexane, ethyl acetate, and methanol extracts.

Step 3: Chromatographic Purification (Column Chromatography)

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb the crude ethyl acetate extract (which is likely rich in coumarins) onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm), as many coumarins are fluorescent.

-

Pool the fractions that show a similar TLC profile and contain the compound of interest. Concentrate the pooled fractions to obtain the purified compound.

Step 4: Structure Elucidation and Quantification

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated compound and perform quantification using a calibrated standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Determine the molecular weight of the compound, providing crucial information for molecular formula determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to elucidate the complete chemical structure of the isolated coumarin.

Caption: A generalized workflow for the isolation of coumarins from natural sources.

Conclusion and Future Horizons

The study of natural coumarin derivatives remains a vibrant and promising field for drug discovery. Their extensive distribution across numerous plant families and even into the microbial kingdom provides a rich library of chemical diversity.[1][21] The methodologies outlined in this guide provide a robust foundation for the extraction and isolation of these valuable compounds.

Future research will likely focus on several key areas. First, the exploration of novel biological sources, including endophytic fungi and marine organisms, may yield entirely new coumarin scaffolds. Second, the application of metabolic engineering and synthetic biology approaches to microbial hosts offers a scalable and sustainable alternative to plant-based extraction for producing high-value coumarins.[22] Finally, a deeper understanding of the structure-activity relationships of these compounds will continue to drive the development of new therapeutics with improved efficacy and safety profiles.[23]

References

-

Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity. BioMed Research International, 2013, 963248. [Link]

-

Wikipedia. (n.d.). Furanocoumarin. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Dicoumarol. Retrieved January 27, 2026, from [Link]

-

CIKLab. (2024, May 21). Furocoumarins in food. [Link]

-

Khandy, M. T., Sofronova, A. K., Gorpenchenko, T., & Chirikova, N. K. (2022). Plant Pyranocoumarins: Description, Biosynthesis, Application. Plants, 11(22), 3073. [Link]

-

ResearchGate. (n.d.). Six basic natural kinds of coumarin. Retrieved January 27, 2026, from [Link]

-

Frontiers in Plant Science. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science. [Link]

-

ResearchGate. (2016). Biological Evidences of Dicoumarol: A Review. [Link]

-

ResearchGate. (n.d.). Some of the natural sources of coumarins. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2025). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Natural groups of pyranocoumarins. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Plant Pyranocoumarins: Description, Biosynthesis, Application. MDPI. [Link]

-

Ojala, T., Remes, S., Haansuu, P., Vuorela, H., Hiltunen, R., Haahtela, K., & Vuorela, P. (2000). Antimicrobial activity of some coumarin containing herbal plants growing in Finland. Journal of Ethnopharmacology, 73(1-2), 299-305. [Link]

-

Wikipedia. (n.d.). Coumarin derivatives. Retrieved January 27, 2026, from [Link]

-

PubMed. (2020). A pharmacological review of dicoumarol: An old natural anticoagulant agent. PubMed. [Link]

-

National Institutes of Health. (2020). Coumarins in Food and Methods of Their Determination. National Institutes of Health. [Link]

-

American Society for Microbiology. (2023). Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity. Applied and Environmental Microbiology. [Link]

-

AACR Journals. (2001). Dicoumarol: A Unique Microtubule Stabilizing Natural Product that Is Synergistic with Taxol. Molecular Cancer Therapeutics. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Sources and biological activity of Coumarins: An Appraisal. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Ingenta Connect. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Current Organic Chemistry. [Link]

-

Journal of Food and Drug Analysis. (2017). Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis. [Link]

-

ResearchGate. (2013). Combinatorial Biosynthesis of Plant-Specific Coumarins in Bacteria. [Link]

-

ScienceDirect. (2024). Natural sources for coumarins and their derivatives with relevance to health-promoting properties: A systematic review. ScienceDirect. [Link]

-

Frontiers in Plant Science. (2021). Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles. Frontiers in Plant Science. [Link]

-

Oxford Academic. (2019). Age of Coumarins in Plant–Microbe Interactions. Plant and Cell Physiology. [Link]

-

Dr. Oracle. (2025). What foods are sources of Coumarin (a naturally occurring benzopyrone)?. [Link]

-

ResearchGate. (n.d.). Chemical structures of the main classes of natural coumarins. Retrieved January 27, 2026, from [Link]

Sources

- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. Dicoumarol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. A pharmacological review of dicoumarol: An old natural anticoagulant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Coumarin derivatives - Wikipedia [en.wikipedia.org]

- 17. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 18. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 19. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]

- 21. sanad.iau.ir [sanad.iau.ir]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the Synthesis of 3-Benzoylcoumarin

Introduction: The Significance of the 3-Benzoylcoumarin Scaffold

Coumarins (2H-1-benzopyran-2-one) are a pivotal class of heterocyclic compounds widely distributed in nature and extensively utilized in medicinal chemistry and materials science.[1][2] Among their myriad derivatives, 3-benzoylcoumarins stand out as a privileged scaffold. The introduction of the benzoyl group at the 3-position creates a unique molecular architecture that serves as a versatile synthon for constructing more complex heterocyclic systems.[3][4] Furthermore, this class of compounds has demonstrated significant pharmacological potential, notably as potent and selective monoamine oxidase (MAO) inhibitors, making them attractive candidates for the development of novel therapeutics for neurological disorders.[5]

While several classical methods exist for coumarin synthesis, including the Perkin, Pechmann, and Wittig reactions, the Knoevenagel condensation offers a direct and efficient route to 3-substituted coumarins.[6][7] This guide provides a detailed protocol and the underlying scientific principles for the synthesis of 3-benzoylcoumarin via a base-catalyzed condensation of salicylaldehyde with ethyl benzoylacetate. This reaction, while broadly classified as a Knoevenagel condensation, proceeds through a mechanism involving the conjugate addition of a stabilized enolate, aligning with the principles of a Michael-type reaction pathway.[8][9]

Mechanistic Insights: A Stepwise Analysis

The synthesis of 3-benzoylcoumarin from salicylaldehyde and ethyl benzoylacetate is catalyzed by a weak base, typically piperidine. The reaction mechanism can be dissected into three critical stages, providing a clear understanding of the transformation and the rationale behind the chosen conditions.

-

Enolate Formation (The "Michael Donor"): The reaction initiates with the deprotonation of the α-carbon of ethyl benzoylacetate by the basic catalyst (piperidine). This carbon is particularly acidic due to its position between two electron-withdrawing carbonyl groups (a ketone and an ester). The resulting resonance-stabilized enolate is the key nucleophile, or "Michael Donor," in this sequence.[10][11]

-

Knoevenagel Condensation: The newly formed enolate attacks the electrophilic carbonyl carbon of salicylaldehyde. This nucleophilic addition is the core of the Knoevenagel condensation. The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy adduct.

-

Dehydration and Intramolecular Cyclization (Lactonization): Under the reaction conditions, the β-hydroxy adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated intermediate. The final step is a rapid, intramolecular transesterification. The phenolic hydroxyl group of the salicylaldehyde moiety attacks the ester carbonyl, displacing ethanol and forming the thermodynamically stable six-membered lactone ring characteristic of the coumarin scaffold.

This sequence provides a high-yield, atom-economical pathway to the target compound, driven by the formation of a highly conjugated and stable aromatic system.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-benzoylcoumarin.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps should yield a product with the expected characteristics.

Materials & Equipment:

-

Chemicals: Salicylaldehyde, Ethyl Benzoylacetate, Piperidine, Ethanol (95% or absolute), Hydrochloric Acid (concentrated), Deionized Water.

-

Apparatus: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirring, beaker (500 mL), Büchner funnel and flask, filter paper, recrystallization dish, standard laboratory glassware.

-

Analytical: Thin Layer Chromatography (TLC) plates (silica gel), melting point apparatus.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (e.g., 2.44 g, 20 mmol) and ethyl benzoylacetate (e.g., 3.84 g, 20 mmol). Add 30 mL of ethanol as the solvent.

-

Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (e.g., 0.5 mL).

-

Scientist's Note: Piperidine is a weak base, ideal for catalyzing the Knoevenagel condensation without promoting significant side reactions. Its volatility allows for easy removal during workup.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.

-

Reaction Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting materials (salicylaldehyde) indicates the reaction is nearing completion.

-

Product Precipitation (Workup): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. In a separate 500 mL beaker, prepare a solution of 200 mL of ice-cold water and add 5 mL of concentrated hydrochloric acid.

-

Scientist's Note: Pouring the reaction mixture into acidified water serves two purposes: it protonates any phenoxide ions and ensures the final product is in its neutral, less soluble form, maximizing precipitation. The cold temperature further decreases its solubility.

-

-

Isolation of Crude Product: Slowly pour the cooled reaction mixture into the beaker of acidified water while stirring. A yellow solid should precipitate immediately. Continue stirring for 15 minutes to ensure complete precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any residual acid and salts.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization using ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a pale yellow crystalline solid.

Data and Expected Results

| Parameter | Expected Value/Observation |

| Product Appearance | Pale yellow crystalline solid |

| Expected Yield | 75-85% (based on salicylaldehyde as the limiting reagent) |

| Melting Point | ~131-133 °C (Literature values may vary slightly) |

| TLC Analysis | A single spot with an Rf value distinct from starting materials |

Theoretical Yield Calculation Example:

-

Moles of Salicylaldehyde: 2.44 g / 122.12 g/mol = 0.020 mol

-

Molecular Weight of 3-Benzoylcoumarin: 250.25 g/mol

-

Theoretical Yield: 0.020 mol * 250.25 g/mol = 5.005 g

Troubleshooting and Expert Insights

| Issue | Possible Cause | Recommended Solution |

| Low Product Yield | Incomplete reaction; Insufficient reflux time. | Extend the reflux time and monitor carefully with TLC. Ensure the temperature is adequate for reflux. |

| Product loss during workup or recrystallization. | Use minimal hot solvent for recrystallization. Ensure the precipitation water is ice-cold. | |

| Oily or Gummy Product | Presence of unreacted starting materials or impurities. | Ensure thorough washing of the crude product. If recrystallization fails to yield a solid, consider purification by column chromatography (silica gel). |

| Reaction Fails to Proceed | Inactive catalyst or improper reagents. | Use freshly opened or distilled salicylaldehyde. Ensure the piperidine is of good quality. |

Applications in Drug Development

The 3-benzoylcoumarin core is more than just a synthetic endpoint; it is a strategic starting material. Its structure is readily modified for the development of compound libraries. For instance, the benzoyl ketone can be a handle for further reactions to build fused heterocyclic systems, such as pyrazoles, which have their own spectrum of biological activities.[3] The established role of 3-substituted coumarins as MAO inhibitors makes this particular scaffold a high-value target for lead optimization in programs aimed at treating depression and neurodegenerative diseases like Parkinson's.[5]

References

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing.

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017).

- Shaaban, M. R., & El-Sayed, N. N. E. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the. Molecules.

- Hamama, W. S., Zoorob, H. H., & Hamama, H. A. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.

-

Sharma, D., Dhayalan, V., Manikandan, C., & Dandela, R. (2022). Synthesis of 3-benzoyl coumarin through Michael addition approach. ResearchGate. [Link]

-

Zaman, K., et al. (2017). Short communication: synthesis and applications of Coumarin. ResearchGate. [Link]

-

Matos, M. J., Varela, C., & Uriarte, E. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals. [Link]

-

ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Scientific Reports. [Link]

-

Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia. [Link]

-

Khaligh, N. G. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. [Link]

-

Singh, V., & Singh, J. (2015). Synthesis of coumarin by Pechman reaction - A Review. ResearchGate. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Siddiqui, Z. N., & Khan, K. (2013). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

-

Litinas, K. E., & Koutentis, P. A. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. [Link]

-

Kumar, R., & Singh, A. (2018). A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

-

Matos, M. J., et al. (2020). Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. [Link]

-

González-González, A., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]

- Livak, J. E., & Britton, E. C. (1971). Preparation of coumarin.

-

Chimenti, F., et al. (2011). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

-

Vedantu. (n.d.). Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. Vedantu. [Link]

-

Vibzz Lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]

-

Ali, H., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI. [Link]

-

Wikipedia contributors. (2024). Michael reaction. Wikipedia. [Link]

-

Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Publishing. [Link]

-

Roy, K., & Banerjee, B. (2022). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions. RSC Publishing. [Link]

-

Shinde, S. B., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society. [Link]

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. acgpubs.org [acgpubs.org]

- 5. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

Measuring the Quantum Yield of 3-Benzoylcoumarin: An Application Note and Protocol

Introduction

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. For researchers in drug development and materials science, an accurate determination of the quantum yield is crucial for characterizing novel compounds, understanding their light-matter interactions, and assessing their potential in applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). 3-Benzoylcoumarin, a derivative of the versatile coumarin scaffold, is of significant interest due to the diverse biological and photophysical properties exhibited by this class of compounds.[1][2] This application note provides a detailed, step-by-step protocol for measuring the fluorescence quantum yield of 3-Benzoylcoumarin using the relative method, a widely adopted and reliable technique.[3]

The relative method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[4] This approach obviates the need for complex absolute measurements that require specialized instrumentation like an integrating sphere.[4][5] The core principle of the relative method is that if the standard and the sample have the same absorbance at the same excitation wavelength, in the same solvent, and are measured under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[6]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.

I. Foundational Principles and Key Considerations

Before proceeding to the experimental protocol, it is essential to understand the underlying principles and critical factors that govern an accurate quantum yield measurement.

A. The Relative Quantum Yield Formula

The fluorescence quantum yield of an unknown sample (ΦX) can be calculated relative to a standard (ΦST) using the following equation:[3]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦX and ΦST are the fluorescence quantum yields of the sample and the standard, respectively.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.

-

ηX and ηST are the refractive indices of the solvents used for the sample and the standard.

B. The Importance of Optically Dilute Solutions

To ensure the validity of the linear relationship between absorbance and fluorescence intensity, it is imperative to work with optically dilute solutions, where the absorbance at the excitation wavelength is typically below 0.1.[2] At higher concentrations, inner filter effects can occur. Primary inner filter effect is the absorption of the excitation light by the sample before it reaches the center of the cuvette where the emission is being detected. The secondary inner filter effect, or reabsorption, is the absorption of the emitted fluorescence by other sample molecules in the light path. Both effects lead to an underestimation of the true fluorescence intensity and thus an inaccurate quantum yield measurement.[7]

C. Selection of a Suitable Reference Standard

The choice of the reference standard is critical for the accuracy of the relative quantum yield measurement. An ideal standard should possess the following characteristics:

-

Well-characterized and stable quantum yield: The quantum yield of the standard should be accurately known and not prone to degradation under experimental conditions.

-

Spectral overlap: The absorption spectrum of the standard should overlap with that of the sample to allow for excitation at the same wavelength.[4]

-

Similar emission range: While not strictly necessary, a standard with an emission range similar to the sample can minimize wavelength-dependent instrument corrections.

-

High purity: The standard should be of high purity to avoid interference from fluorescent impurities.

For the determination of the quantum yield of 3-Benzoylcoumarin, Coumarin 153 in ethanol is an excellent choice as a reference standard. It is a well-characterized coumarin derivative with a known quantum yield of 0.53 in ethanol.[7]

II. Materials and Instrumentation

A. Reagents and Solvents

-

3-Benzoylcoumarin (high purity)

-

Coumarin 153 (fluorescence standard grade)

-

Ethanol (spectroscopic grade)

-

Cyclohexane (spectroscopic grade, for solubility testing if needed)

-

Sulfuric Acid (0.1 M, for cleaning cuvettes)

B. Instrumentation

-

UV-Vis Spectrophotometer: To record the absorption spectra and accurately determine the absorbance of the solutions.

-

Spectrofluorometer: Equipped with a corrected emission channel to measure the fluorescence spectra. The instrument should have the capability to measure integrated fluorescence intensity.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements. It is crucial to use the same cuvette for both the sample and standard measurements to minimize errors.[8]

III. Experimental Workflow

The following diagram illustrates the overall experimental workflow for determining the quantum yield of 3-Benzoylcoumarin.

Caption: Experimental workflow for quantum yield determination.

IV. Detailed Experimental Protocol

A. Preliminary Step: Determining the Photophysical Properties of 3-Benzoylcoumarin

-

Prepare a dilute solution of 3-Benzoylcoumarin in spectroscopic grade ethanol. A concentration of approximately 10-5 M is a good starting point.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-600 nm to identify the absorption maxima (λmax).

-

Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the determined λmax and scan the emission over a suitable wavelength range to identify the emission maximum.

For the remainder of this protocol, we will assume a hypothetical absorption maximum of 350 nm for 3-Benzoylcoumarin, a reasonable estimate for a coumarin derivative of this nature. This wavelength will be used for exciting both the sample and the standard.

B. Preparation of Stock and Working Solutions

-

Stock Solutions (10-3 M):

-

Accurately weigh a small amount of 3-Benzoylcoumarin and dissolve it in a known volume of spectroscopic grade ethanol to prepare a 10-3 M stock solution.

-

Similarly, prepare a 10-3 M stock solution of Coumarin 153 in spectroscopic grade ethanol.

-

Note: Ensure complete dissolution of the compounds. Gentle sonication may be used if necessary.

-

-

Working Solutions:

-

From the stock solutions, prepare a series of five working solutions for both 3-Benzoylcoumarin and Coumarin 153 with concentrations that result in absorbances between 0.01 and 0.1 at the chosen excitation wavelength (350 nm). A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

-

Prepare a blank sample containing only the solvent (ethanol).

-

C. Spectroscopic Measurements

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum of each working solution (and the blank) from approximately 300 nm to 400 nm.

-

Record the absorbance value at the excitation wavelength (350 nm) for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to 350 nm.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to obtain a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.

-

Record the fluorescence emission spectrum of each working solution and the blank. The emission range should encompass the entire emission profile of both the sample and the standard.

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity. Most modern spectrofluorometer software has this function built-in.

-

V. Data Analysis and Calculation

A. Data Processing Workflow

The following diagram outlines the logical flow for analyzing the collected data.

Caption: Logical flow of data analysis for quantum yield calculation.

B. Calculation Steps

-

Plot the Data: For both 3-Benzoylcoumarin and Coumarin 153, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Linear Regression: Perform a linear regression on each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).

-

Calculate the Quantum Yield: Use the formula provided in Section I.A to calculate the quantum yield of 3-Benzoylcoumarin (ΦX).

C. Data Summary Table

The following table provides a template for organizing the experimental data.

| Sample | Concentration (M) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |

| 3-Benzoylcoumarin | |||

| Solution 1 | |||

| Solution 2 | |||

| Solution 3 | |||

| Solution 4 | |||

| Solution 5 | |||

| Coumarin 153 | |||

| Solution 1 | |||

| Solution 2 | |||

| Solution 3 | |||

| Solution 4 | |||

| Solution 5 |

D. Known Values for Calculation

-

ΦST (Coumarin 153 in ethanol): 0.53[7]

-

ηST (ethanol): ~1.361

-

ηX (ethanol): ~1.361

VI. Trustworthiness and Self-Validation

To ensure the reliability of the obtained quantum yield value, the following self-validation steps should be performed:

-

Linearity of the Plots: The plots of integrated fluorescence intensity versus absorbance for both the sample and the standard must be linear with a correlation coefficient (R2) close to 1. A non-linear plot may indicate the presence of inner filter effects or concentration quenching, requiring further dilution of the samples.

-

Zero Intercept: The linear fits should ideally pass through the origin. A significant non-zero intercept may suggest the presence of fluorescent impurities in the solvent or the sample.

-

Cross-Calibration of Standards: For highly accurate measurements, it is recommended to use a second reference standard and cross-calibrate the results. The quantum yield of the first standard can be measured relative to the second, and the result should be within an acceptable error margin of the literature value.[6]

VII. Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| Non-linear plot of intensity vs. absorbance | - Inner filter effects due to high concentration.- Concentration quenching. | - Use more dilute solutions (Absorbance < 0.1, ideally < 0.05). |

| Poor reproducibility | - Inconsistent cuvette positioning.- Temperature fluctuations.- Photodegradation of the sample. | - Use the same cuvette for all measurements.- Ensure the sample holder is thermostatted.- Minimize exposure of the sample to the excitation light. |

| Unexpectedly low quantum yield | - Presence of quenching impurities.- Incorrect integration of the emission spectrum.- Solvent effects. | - Use high-purity solvents and compounds.- Ensure the entire emission band is integrated.- Investigate the effect of different solvents on the quantum yield. |

VIII. Conclusion

This application note provides a comprehensive and robust protocol for the determination of the fluorescence quantum yield of 3-Benzoylcoumarin using the relative method with Coumarin 153 as a reference standard. By adhering to the principles of using optically dilute solutions, careful spectroscopic measurements, and rigorous data analysis, researchers can obtain accurate and reproducible quantum yield values. This information is invaluable for the photophysical characterization of 3-Benzoylcoumarin and for guiding its potential applications in various scientific and technological fields.

References

-

Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]

- Resch-Genger, U., Rurack, K., & Spieles, M. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-38). Springer, Berlin, Heidelberg.

- Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300.

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.

- Karstens, T., & Kobs, K. (1980). Rhodamine B and rhodamine 101 as fluorescence standards. The Journal of Physical Chemistry, 84(14), 1871-1872.

- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

-

National Institute of Standards and Technology. SRM 936a Quinine Sulfate Dihydrate. [Link]

-

PubChem. 3-Benzoylcoumarin. [Link]

-

Oregon Medical Laser Center. Coumarin 153. [Link]

-

RefractiveIndex.INFO. Refractive index of C2H5OH (Ethanol). [Link]

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.

- IUPAC. (1997). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 69(1), 2223-2286.

Sources